molecular formula C48H76N6O8S2 B1143513 N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A CAS No. 10382-52-2

N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A

Cat. No.: B1143513
CAS No.: 10382-52-2
M. Wt: 929.28244
Attention: For research use only. Not for human or veterinary use.
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Description

N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A: is a chemical compound with the molecular formula C24H39N3O4S. It is known for its applications in peptide synthesis and as a reagent in various biochemical processes. The compound is characterized by its light yellow to brown powder or crystalline form and has a high purity level of over 98% as determined by HPLC .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A involves the reaction of L-isoleucine with 2-nitrophenylsulfenyl chloride in the presence of a base. The reaction typically occurs in an organic solvent such as methanol or dichloromethane. The product is then purified through crystallization or chromatography to achieve the desired purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions: N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Chemistry: In chemistry, N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A is used as a reagent in peptide synthesis. It helps in the protection of amino groups during the synthesis of peptides, ensuring selective reactions and high yields .

Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It serves as a probe to investigate the role of specific amino acids in protein function .

Medicine: In medicine, the compound is explored for its potential therapeutic applications. It is used in the development of peptide-based drugs and as a tool in drug discovery .

Industry: Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its high purity and reactivity make it suitable for large-scale synthesis processes .

Mechanism of Action

The mechanism of action of N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A involves its interaction with amino groups in peptides and proteins. The compound forms stable sulfenyl derivatives, protecting the amino groups from unwanted reactions. This selective protection allows for controlled peptide synthesis and modification .

Molecular Targets and Pathways: The primary molecular targets of this compound are the amino groups in peptides and proteins. It interacts with these groups through nucleophilic substitution, forming stable sulfenyl derivatives. This interaction is crucial in peptide synthesis and modification .

Comparison with Similar Compounds

  • N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt
  • N-2-Nitrophenylsulfenyl-L-valine Dicyclohexylammonium Salt
  • N-2-Nitrophenylsulfenyl-L-leucine Dicyclohexylammonium Salt

Uniqueness: N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A is unique due to its specific interaction with L-isoleucine. This specificity allows for selective protection and modification of peptides containing L-isoleucine, making it a valuable tool in peptide synthesis and biochemical research .

Biological Activity

Chemical Structure and Properties

N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A is characterized by the presence of a nitrophenylsulfenyl group attached to the isoleucine backbone. This modification can significantly influence the compound's reactivity and interaction with biological systems.

Structural Formula

  • Chemical Formula : C₁₃H₁₈N₂O₃S
  • Molecular Weight : 286.35 g/mol

Research indicates that compounds similar to N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE can interact with various biological targets, including enzymes and receptors. The nitrophenylsulfenyl moiety may facilitate binding to thiol groups in proteins, potentially leading to inhibition or modulation of enzymatic activities.

Antioxidant Activity

One of the notable biological activities of N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE is its antioxidant capacity. Studies have shown that derivatives with similar structures exhibit significant free radical scavenging abilities, which can protect cells from oxidative stress.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. By modulating pathways associated with inflammation, it could potentially be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces inflammatory cytokines
Enzyme InhibitionModulates enzyme activity

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant properties of N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE demonstrated its effectiveness in reducing oxidative stress markers in vitro. The compound was tested against standard antioxidants and showed comparable results in scavenging DPPH radicals.

Case Study 2: Inhibition of Inflammatory Pathways

In another investigation, the compound was evaluated for its ability to inhibit pro-inflammatory cytokines in a murine model of arthritis. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S,3S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S.C12H23N/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11,13H,3H2,1-2H3,(H,15,16);11-13H,1-10H2/t8-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYYSIWLIRUKII-RWHJDYSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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